molecular formula C21H21ClN2O2 B11981242 Spiro[cyclopentane-1,5'-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2'-(4-chlorophenyl)-1',10'b-dihydro-7'-methoxy- CAS No. 877790-48-2

Spiro[cyclopentane-1,5'-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2'-(4-chlorophenyl)-1',10'b-dihydro-7'-methoxy-

Cat. No.: B11981242
CAS No.: 877790-48-2
M. Wt: 368.9 g/mol
InChI Key: GVCKZIWRJVVAHS-UHFFFAOYSA-N
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Description

Spiro[cyclopentane-1,5’-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2’-(4-chlorophenyl)-1’,10’b-dihydro-7’-methoxy- is a complex heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by their unique three-dimensional structure, where two or more rings are connected through a single atom. This particular compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, although specific details are not extensively documented.

    Reduction: Reduction reactions are also possible, particularly involving the pyrazole ring.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of dihydro derivatives.

Scientific Research Applications

Spiro[cyclopentane-1,5’-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2’-(4-chlorophenyl)-1’,10’b-dihydro-7’-methoxy- has been studied for various scientific research applications:

Mechanism of Action

The mechanism by which spiro[cyclopentane-1,5’-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2’-(4-chlorophenyl)-1’,10’b-dihydro-7’-methoxy- exerts its effects involves interactions with various molecular targets. For instance, it has been shown to act as an antagonist of 5-HT2B serotonin receptors . This interaction can modulate neurotransmitter release and influence inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[cyclopentane-1,5’-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2’-(4-chlorophenyl)-1’,10’b-dihydro-7’-methoxy- stands out due to its specific substitution pattern, which imparts unique biological activities. Its 4-chlorophenyl group enhances its antimicrobial and anti-inflammatory properties compared to other similar compounds .

Properties

CAS No.

877790-48-2

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane]

InChI

InChI=1S/C21H21ClN2O2/c1-25-19-6-4-5-16-18-13-17(14-7-9-15(22)10-8-14)23-24(18)21(26-20(16)19)11-2-3-12-21/h4-10,18H,2-3,11-13H2,1H3

InChI Key

GVCKZIWRJVVAHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3(CCCC3)N4C2CC(=N4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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